molecular formula C17H13F3N4OS2 B10956379 (5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(5-Ethylthiophen-2-yl)[7-(thiophen-2-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10956379
M. Wt: 410.4 g/mol
InChI Key: UNHQNCMGEOZVJS-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is a complex organic compound that features a unique combination of thiophene and triazolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene and triazolopyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires optimization of reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene and triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as organic electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

    Triazolopyrimidine Derivatives: Compounds like 7-amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine are structurally related.

Uniqueness

What sets (5-ETHYL-2-THIENYL)[7-(2-THIENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]METHANONE apart is its unique combination of thiophene and triazolopyrimidine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13F3N4OS2

Molecular Weight

410.4 g/mol

IUPAC Name

(5-ethylthiophen-2-yl)-[7-thiophen-2-yl-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C17H13F3N4OS2/c1-2-9-5-6-11(27-9)14(25)12-13(10-4-3-7-26-10)24-16(21-8-22-24)23-15(12)17(18,19)20/h3-8,13H,2H2,1H3,(H,21,22,23)

InChI Key

UNHQNCMGEOZVJS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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